(S)-1-Phenylethanol is a chiral compound with the molecular formula C₈H₁₀O. It is the (S)-enantiomer of 1-phenylethanol and is characterized by its aromatic phenyl group attached to a chiral carbon atom, which also bears a hydroxyl group. This compound is notable for its role as a metabolite in various biological systems, particularly in mice, where it participates in metabolic pathways involving alcohol dehydrogenases and other enzymes .
(S)-1-Phenylethanol exhibits various biological activities. It has been shown to interact with enzymes such as (S)-1-phenylethanol dehydrogenase, which plays a crucial role in its metabolism . Additionally, it has been identified as having potential antimicrobial properties, although further studies are needed to fully elucidate its pharmacological effects.
Several methods exist for synthesizing (S)-1-phenylethanol:
(S)-1-Phenylethanol has several applications across different fields:
Interaction studies have focused on the enzymatic processes involving (S)-1-phenylethanol. For instance, research has highlighted its binding affinity to specific enzymes such as (S)-1-phenylethanol dehydrogenase, which catalyzes its oxidation. These studies reveal insights into enzyme specificity and kinetics, enhancing our understanding of metabolic pathways involving this compound .
(S)-1-Phenylethanol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure | Key Differences |
---|---|---|
(R)-1-Phenylethanol | Chiral counterpart | Opposite stereochemistry; different biological activity |
Benzyl alcohol | C₇H₈O | Lacks chiral center; simpler structure |
Ethanol | C₂H₅OH | Smaller size; lacks aromatic ring |
2-Phenylethanol | C₈H₁₀O | Different positioning of hydroxyl group |
(S)-1-Phenylethanol is unique due to its specific stereochemistry and resultant biological activity, distinguishing it from its counterparts. Its interactions with enzymes and its applications in fragrance and pharmaceuticals further highlight its significance in both industrial and research contexts.
Corrosive;Irritant